An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline-d3: A Senior Application Scientist's Perspective
An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline-d3: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Internal Standard for Precise Quantification
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, environmental analysis, and toxicology, the pursuit of precision and accuracy is paramount. It is in this context that isotopically labeled internal standards have become indispensable tools. N-Methyl-2,4-dinitroaniline-d3, the deuterated analog of N-Methyl-2,4-dinitroaniline, stands out as a critical reagent for quantitative mass spectrometry-based assays. Its utility is rooted in the principles of isotope dilution mass spectrometry (IDMS), a technique that offers unparalleled reliability by mitigating matrix effects, variations in sample preparation, and instrument response fluctuations.[1][2][3]
This guide provides a comprehensive technical overview of N-Methyl-2,4-dinitroaniline-d3, from its fundamental physicochemical properties and synthesis to its practical application in robust analytical methodologies. We will delve into the causality behind its selection as an internal standard, explore its metabolic context, and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Structural Elucidation
N-Methyl-2,4-dinitroaniline-d3 is structurally identical to its non-deuterated counterpart, with the exception of the three hydrogen atoms on the N-methyl group being replaced by deuterium atoms.[4] This seemingly subtle modification results in a 3-dalton mass shift, which is the cornerstone of its utility in mass spectrometry, while preserving the molecule's chemical and chromatographic behavior.
Below is a summary of the key physicochemical properties for both N-Methyl-2,4-dinitroaniline-d3 and its non-deuterated form:
| Property | N-Methyl-2,4-dinitroaniline-d3 | N-Methyl-2,4-dinitroaniline |
| Molecular Formula | C₇H₄D₃N₃O₄ | C₇H₇N₃O₄ |
| Molecular Weight | 200.17 g/mol [4] | 197.15 g/mol [5][6] |
| CAS Number | 91808-45-6 | 2044-88-4[5][6] |
| Appearance | Yellow crystalline solid (expected) | Yellow crystalline solid[7] |
| Melting Point | Not specified; expected to be similar to the non-deuterated form | 177-178 °C[7] |
| Solubility | Soluble in organic solvents (expected) | Insoluble in water, soluble in organic solvents[7] |
| IUPAC Name | 2,4-dinitro-N-(trideuteriomethyl)aniline[4] | N-Methyl-2,4-dinitroaniline |
Caption: Chemical structure of N-Methyl-2,4-dinitroaniline-d3.
Synthesis and Purification: A Protocol Rooted in Nucleophilic Aromatic Substitution
The synthesis of N-Methyl-2,4-dinitroaniline-d3 is predicated on the well-established nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro groups on the aromatic ring activate the chlorine atom of 1-chloro-2,4-dinitrobenzene for substitution by a nucleophile. In this case, the nucleophile is deuterated methylamine (CD₃NH₂).
Proposed Synthesis of N-Methyl-2,4-dinitroaniline-d3
This protocol is adapted from the known synthesis of the non-deuterated analog and the synthesis of deuterated methylamine.[8][9][10][11]
Step 1: Preparation of Deuterated Methylamine (CD₃NH₂)
Deuterated methylamine can be synthesized from a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), and a suitable amine precursor, like Boc-benzylamine.[8][11] The reaction typically proceeds in the presence of a strong base, followed by deprotection to yield the desired deuterated methylamine.[8][11]
Step 2: Synthesis of N-Methyl-2,4-dinitroaniline-d3
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent, such as ethanol.
-
Nucleophilic Substitution: Add a solution of deuterated methylamine (CD₃NH₂) in the same solvent to the reaction mixture. The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration and washed with water to remove any inorganic salts.
-
Recrystallization: The crude N-Methyl-2,4-dinitroaniline-d3 is then recrystallized from a suitable solvent system, such as ethanol/water, to yield a purified crystalline product.
Caption: Synthetic workflow for N-Methyl-2,4-dinitroaniline-d3.
Application in Quantitative Analysis: A Detailed LC-MS/MS Protocol
The primary application of N-Methyl-2,4-dinitroaniline-d3 is as an internal standard for the accurate quantification of N-Methyl-2,4-dinitroaniline in various matrices. The following is a detailed protocol for a typical LC-MS/MS workflow. This protocol is based on established methods for the analysis of similar compounds and should be optimized for your specific instrumentation and matrix.[1][2]
Experimental Protocol: Quantification of N-Methyl-2,4-dinitroaniline
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methyl-2,4-dinitroaniline and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methyl-2,4-dinitroaniline-d3 and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Methyl-2,4-dinitroaniline by serial dilution of the stock solution in a 50:50 (v/v) acetonitrile/water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of N-Methyl-2,4-dinitroaniline-d3 at a fixed concentration (e.g., 100 ng/mL) in a 50:50 (v/v) acetonitrile/water mixture.
2. Sample Preparation
-
To 100 µL of the sample matrix (e.g., plasma, urine, environmental extract), add 10 µL of the internal standard working solution.
-
For calibration standards, use 100 µL of a blank matrix and spike with the appropriate working standard solution of the analyte.
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
4. Mass Spectrometry Parameters
The following are proposed Multiple Reaction Monitoring (MRM) transitions. These should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Methyl-2,4-dinitroaniline | 198.1 | 168.1 | 15 |
| 152.1 | 20 | ||
| N-Methyl-2,4-dinitroaniline-d3 | 201.1 | 171.1 | 15 |
| 152.1 | 20 |
5. Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Caption: Quantitative analysis workflow using N-Methyl-2,4-dinitroaniline-d3.
Metabolic Fate and Toxicological Profile
Metabolism
Specific metabolic studies on N-Methyl-2,4-dinitroaniline are limited. However, insights can be drawn from related dinitroaniline compounds and the explosive tetryl (N-methyl-N,2,4,6-tetranitroaniline). The metabolism of dinitroaniline herbicides primarily involves hydroxylation and oxidation of the N-alkyl and methyl groups on the aromatic ring.[12]
Studies on the biological transformation of N-methyl p-nitroaniline in anaerobic fluidized-bed bioreactors have shown that it can be transformed into N-methyl-p-phenylenediamine.[5][13] This suggests that the nitro groups of N-Methyl-2,4-dinitroaniline are susceptible to reduction under certain biological conditions.
The metabolism of tetryl, a structurally related compound, results in the formation of N-methyl-2,4,6-trinitroaniline (NMPA).[14] This metabolic pathway is partially dependent on cytochrome-P450 reductase and is also catalyzed by NAD(P)H: quinone oxidoreductase.[14] While N-Methyl-2,4-dinitroaniline has one less nitro group than NMPA, it is plausible that similar enzymatic systems are involved in its biotransformation.
In vitro metabolism studies using human liver microsomes (pHLM) and S9 fractions could elucidate the specific metabolic pathways of N-Methyl-2,4-dinitroaniline.[15] Such studies would be invaluable for understanding its potential for bioaccumulation and the formation of reactive metabolites, which is of particular interest in drug development and toxicology.
Toxicology
Dinitroaniline compounds are generally considered to be toxic.[16][17][18][19][20] The non-deuterated analog, N-Methyl-2,4-dinitroaniline, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[21] Dinitroanilines as a class of herbicides have been shown to be toxic to various non-target organisms.[12]
Due to the presence of nitro groups, N-Methyl-2,4-dinitroaniline may exhibit explosive properties under certain conditions, necessitating careful handling and storage.[7]
Safety, Handling, and Disposal
The handling of N-Methyl-2,4-dinitroaniline-d3 requires adherence to strict safety protocols due to the potential hazards associated with dinitroaniline compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[16][17]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[16][17][20]
-
Body Protection: A lab coat or chemical-resistant apron is required.[16][17][20]
-
Respiratory Protection: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[17][22] A NIOSH-approved respirator may be necessary for handling larger quantities or in case of inadequate ventilation.[17]
Handling and Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][22]
-
Do not eat, drink, or smoke in areas where the compound is handled.[16][17]
-
Ground all equipment to prevent static discharge.
Spill and Emergency Procedures
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[16][17]
-
Major Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16][17]
-
Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers.[16][17] Containers may explode in a fire.[17]
Disposal
N-Methyl-2,4-dinitroaniline-d3 and any contaminated materials must be disposed of as hazardous waste.[17][23][24][25] Do not dispose of in regular trash or down the drain.[24] Contact your institution's EHS department or a licensed hazardous waste disposal contractor for proper disposal procedures.[17][24] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[24]
Conclusion
N-Methyl-2,4-dinitroaniline-d3 is a high-value tool for the modern analytical scientist. Its utility as an internal standard in isotope dilution mass spectrometry provides a robust solution for achieving accurate and precise quantification of its non-deuterated analog in complex matrices. A thorough understanding of its synthesis, analytical application, and associated safety protocols is essential for its effective and safe use in research, drug development, and environmental monitoring. While further research is warranted to fully elucidate its metabolic fate and toxicological profile, the information presented in this guide provides a solid foundation for its application in demanding analytical challenges.
References
-
Dinitroanilines. (n.d.). New Jersey Department of Health. Retrieved from [Link]
- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (2021). Google Patents.
- Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 265-268.
- Manier, S., et al. (2020). The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 146-154.
- Atikovic, A., et al. (2010). Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors.
-
2,4-dinitroaniline. (n.d.). Organic Syntheses. Retrieved from [Link]
- Le Campion, L., et al. (2007). Metabolism, tissue distribution, and pharmacokinetics of N-methyl-N-2,4,6-tetranitroaniline (tetryl). Toxicology and Applied Pharmacology, 225(1), 35-46.
- Li, H., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
-
2,4-DINITRO ANILINE FOR SYNTHESIS MSDS. (2016, May 31). Loba Chemie. Retrieved from [Link]
- Johnson, C. L., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 669.
- Process for the preparation of 2,4-dinitroaniline. (1978). Google Patents.
-
Safety Data Sheet: 2,4-Dinitroaniline. (2014, December 9). Chem Service. Retrieved from [Link]
- Pelissier-Alicot, A. L., et al. (2014). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 38(8), 559-564.
-
MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH. Retrieved from [Link]
- Girolim, C. S., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(54), 81477-81498.
-
Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Metabolism Study of N-Methyl 2-amino Indane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS. (2025, November 28). ResearchGate. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
- Tsarev, V. N., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). EURL-Pesticides. Retrieved from [Link]
-
Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors. (2010, September 19). CORE. Retrieved from [Link]
-
Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Retrieved from [Link]
- Lin, Y. R., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 235-245.
-
Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation. Retrieved from [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. N-Methyl-2,4-dinitroaniline-d3 | LGC Standards [lgcstandards.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. scbt.com [scbt.com]
- 7. CAS 2044-88-4: N-Methyl-2,4-dinitroaniline | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Biological transformation pathways of 2,4-dinitro anisole and N-methyl" by William E. Platten III, David Bailey et al. [digitalcommons.unl.edu]
- 14. Metabolism, tissue distribution, and pharmacokinetics of N-methyl-N-2,4,6-tetranitroaniline (tetryl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nj.gov [nj.gov]
- 18. echemi.com [echemi.com]
- 19. lobachemie.com [lobachemie.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. Nanoformuation of 2,4-dinitrophenyl lipophylic derivatives as a promising tool for delivery to liver [publichealthtoxicology.com]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. cdn.chemservice.com [cdn.chemservice.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
